Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-
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Overview
Description
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- is a synthetic organic compound with the molecular formula C12H17NO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl group at the ortho position. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
Nitration: The protected amino benzoic acid undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the ortho position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Methylation: Finally, the amino group is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group in the intermediate stages can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of 4-carboxybenzoic acid.
Reduction: Formation of 4-amino-2-methylbenzoic acid.
Substitution: Formation of 4-amino-2-methylbenzoic acid after Boc deprotection.
Scientific Research Applications
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The compound can act as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. Additionally, its structural features enable it to interact with cellular receptors and proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-: Lacks the methyl group at the ortho position.
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]butyl-: Contains a butyl group instead of a methyl group.
Benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester: Contains a phenylmethyl ester group.
Uniqueness
The presence of both the Boc-protected amino group and the methyl group at the ortho position makes benzoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl- unique. This structural feature enhances its reactivity and allows for selective functionalization, making it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSQHCPOOCZOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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